molecular formula C40H52O17 B1239162 Phyllanthoside

Phyllanthoside

Cat. No.: B1239162
M. Wt: 804.8 g/mol
InChI Key: VOTNXJVGRXZYOA-XFJWYURVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetyl and glucopyranosyl groups, as well as a unique decahydrodispiro configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the decahydrodispiro structure. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of acetyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and targeted therapies.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose exhibits unique structural features, such as the decahydrodispiro configuration and the presence of multiple acetyl groups

Properties

Molecular Formula

C40H52O17

Molecular Weight

804.8 g/mol

InChI

InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+/t19-,20-,21-,25+,26-,27+,28+,30-,31-,32-,33+,34+,35-,37+,38+,39+,40+/m1/s1

InChI Key

VOTNXJVGRXZYOA-XFJWYURVSA-N

Isomeric SMILES

C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)/C=C/C3=CC=CC=C3)[C@]4(CO4)[C@@H]5CC[C@@H](C[C@@H]5O2)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)OC(=O)C)O

SMILES

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O

Canonical SMILES

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O

shelf_life

Bulk: The bulk compound is stable for at least four weeks at room temperature and 45 °C (HPLC). Solution: The room temperature stability in 10% aqueous ethanol (1 mg/mL) shows t 90 to be 1.5 hours and t 50 to be 19 hours (HPLC).

solubility

H2O < 0.1 (mg/mL)
C2H5OH > 100 (mg/mL)
CHC13 > 100 (mg/mL)
DMSO > 100 (mg/mL)
CH3OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

Synonyms

phyllanthoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phyllanthoside
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